

# CHS-828: A Technical Guide to its Effects on Cellular Bioenergetics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

CHS-828, also known as GMX1778, is a potent and specific small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] By targeting this critical metabolic node, CHS-828 profoundly disrupts cellular bioenergetics, leading to cytotoxic effects in cancer cells, which often exhibit a heightened dependence on NAD+ for their rapid proliferation and DNA repair processes.[1][4] This technical guide provides an in-depth analysis of the core effects of CHS-828 on cellular bioenergetics, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

## **Core Mechanism of Action: NAD+ Depletion**

The primary mechanism of action of **CHS-828** is the competitive inhibition of NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor for NAD+ synthesis.[2] This inhibition leads to a rapid and sustained depletion of the cellular NAD+ pool.[1] NAD+ is an essential coenzyme for a multitude of cellular processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, as well as a substrate for NAD+-consuming enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins.



The depletion of NAD+ by **CHS-828** initiates a cascade of bioenergetic consequences, ultimately culminating in cell death. The sequence of events typically follows the depletion of NAD+, followed by a decline in adenosine triphosphate (ATP) levels, and subsequent loss of cell viability.[4][5]

## Signaling Pathway: NAMPT Inhibition and NAD+ Depletion



Click to download full resolution via product page

Caption: **CHS-828** inhibits NAMPT, leading to NAD+ depletion and subsequent disruption of cellular bioenergetics and cell death.

## **Quantitative Effects on Bioenergetic Parameters**

The following tables summarize the quantitative effects of **CHS-828** on key cellular bioenergetic parameters as reported in various studies.



| Parameter                                     | Cell Line             | CHS-828<br>Conc.            | Time Point                  | Effect                                                      | Reference |
|-----------------------------------------------|-----------------------|-----------------------------|-----------------------------|-------------------------------------------------------------|-----------|
| NAD+ Levels                                   | U251 human<br>glioma  | 5 nM                        | 16 h                        | Decrease in steady state levels                             | [6]       |
| IM-9 multiple<br>myeloma                      | 30 nM                 | 6-20 h                      | Significant decline         | [7]                                                         |           |
| PaTu898T & Panc-1 pancreatic cancer           | Increasing<br>doses   | 24 h                        | 3- to 4-fold<br>decrease    | [8]                                                         |           |
| GOT1<br>neuroendocri<br>ne tumor              | 10 nM                 | 5-14 h                      | Clear<br>reducing<br>effect | [9]                                                         | _         |
| ATP Levels                                    | U-937 GTB<br>lymphoma | Not specified               | 24 h                        | Remained at<br>65% of<br>control, then<br>rapid<br>decrease | [10]      |
| IM-9 multiple<br>myeloma                      | 30 nM                 | 24-36 h                     | Loss of cellular ATP        | [7]                                                         |           |
| Lactate<br>Production                         | U-937 GTB<br>lymphoma | Not specified               | 8 h                         | 114% of control                                             | [10]      |
| Extracellular<br>Acidification<br>Rate (ECAR) | Human tumor<br>cells  | Concentratio<br>n-dependent | 15-24 h                     | Significant increase                                        | [11]      |
| U-937 GTB<br>lymphoma                         | Not specified         | Instant                     | Stimulation                 | [10]                                                        |           |
| Reactive<br>Oxygen<br>Species<br>(ROS)        | U251 human<br>glioma  | 5 nM                        | Various                     | Increased<br>steady state<br>levels of<br>superoxide        | [6][8]    |



## Impact on Glycolysis and Mitochondrial Respiration

**CHS-828** induces complex, time-dependent effects on the two major ATP-producing pathways: glycolysis and mitochondrial respiration.

- Initial Glycolytic Upregulation: Several studies report an initial and rapid increase in the
  extracellular acidification rate (ECAR) upon exposure to CHS-828.[10][11] This suggests a
  compensatory upregulation of glycolysis, likely in response to an early impairment of
  mitochondrial function.[12][13] This effect is abolished when glucose is removed from the
  culture medium, confirming its glycolytic origin.[11]
- Late-Stage Glycolytic Inhibition: Despite the initial stimulation, prolonged exposure to CHS-828 leads to a subsequent shutdown of glucose consumption and a late-stage inhibition of glycolysis.[10] This is likely a consequence of severe NAD+ depletion, as NAD+ is a crucial coenzyme for the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
- Mitochondrial Respiration: The initial increase in ECAR has been interpreted as a
  consequence of the inhibition of mitochondrial respiration.[12] However, the direct and
  detailed effects of CHS-828 on oxygen consumption rate (OCR) are not as extensively
  characterized in the available literature. Some studies with other NAMPT inhibitors suggest
  that the mitochondrial NAD+ pool and mitochondrial bioenergetics may be less sensitive to
  acute NAMPT inhibition compared to the cytoplasmic pool.[14]

Logical Flow: Bioenergetic Shift Induced by CHS-828





Click to download full resolution via product page

Caption: **CHS-828** induces a biphasic effect on glycolysis, with an initial compensatory increase followed by late-stage inhibition leading to energy crisis.

#### **Induction of Oxidative Stress**

Treatment with **CHS-828** has been shown to increase intracellular reactive oxygen species (ROS) in cancer cells, specifically by elevating superoxide levels.[6][8] This effect is linked to the depletion of NAD+ and the subsequent decrease in the levels of its reduced forms, NADH and NADPH, which are critical for cellular antioxidant defense systems.[6] The increase in ROS can contribute to cellular damage and apoptosis. Notably, this ROS induction appears to be selective for cancer cells, as it is not observed in normal cells.[6]

## **Experimental Protocols**



#### Measurement of Cellular NAD+/NADH Levels

Principle: This assay quantifies the total intracellular NAD+ and NADH levels using a cycling enzyme reaction.

#### Protocol:

- Cell Culture and Treatment: Plate cells at a density of 1 x 10<sup>6</sup> cells per well and treat with desired concentrations of CHS-828 for the specified time.
- Cell Lysis: Harvest cells and extract NAD+/NADH using 200 μL of extraction buffer. Perform two cycles of freeze-thawing to ensure complete lysis.
- Assay Reaction: Add 50  $\mu$ L of the cell extract to a 96-well plate. Add 100  $\mu$ L of NAD cycling mix and incubate for 5 minutes.
- Signal Development: Add 10 μL of NADH developer to each well.
- Measurement: Read the absorbance or fluorescence according to the specific kit manufacturer's instructions (e.g., MBL International).[6]

#### **Measurement of Cellular ATP Levels**

Principle: This bioluminescent assay measures ATP released from viable cells using a luciferinluciferase reaction.

#### Protocol:

- Cell Culture and Treatment: Plate cells in a 96-well plate and treat with CHS-828 for the desired duration.
- Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's protocol (e.g., ViaLight HS Kit).
- Cell Lysis and Reaction: Add the ATP detection reagent directly to the cell culture wells. This
  reagent lyses the cells and initiates the luciferase reaction.



 Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the ATP concentration.[5]

#### **Measurement of Extracellular Acidification Rate (ECAR)**

Principle: ECAR is a measure of lactate production and is used as an indicator of the rate of glycolysis. It is typically measured using a sensor that detects changes in proton concentration in the extracellular medium.

Protocol (using Cytosensor Microphysiometer):

- Cell Seeding: Seed cells onto a sensor chip and allow them to adhere.
- Equilibration: Equilibrate the cells in a low-buffering medium.
- CHS-828 Treatment: Introduce CHS-828 at various concentrations.
- ECAR Measurement: The Cytosensor microphysiometer continuously measures the rate of proton extrusion from the cells, providing real-time ECAR data.[10][11]

#### **Measurement of Reactive Oxygen Species (ROS)**

Principle: This assay uses a cell-permeable fluorescent probe, such as dihydroethidine (DHE) or 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS.

#### Protocol:

- Cell Culture and Treatment: Plate cells and treat with CHS-828 for the desired time.
- Probe Loading: Incubate the cells with the ROS-sensitive probe (e.g., DHE) for a specified period.
- Measurement: Measure the fluorescence intensity using a flow cytometer, fluorescence microscope, or a microplate reader.[6][8] An increase in fluorescence indicates an increase in intracellular ROS.

### **Experimental Workflow: Bioenergetic Profiling**





#### Click to download full resolution via product page

Caption: A typical experimental workflow for characterizing the bioenergetic effects of **CHS-828** on cancer cells.

## Conclusion

**CHS-828** exerts its potent antitumor activity by fundamentally disrupting cellular bioenergetics. Through the specific inhibition of NAMPT, it triggers a cascade of events beginning with the



depletion of NAD+, leading to a complex biphasic response in glycolysis, an increase in oxidative stress, and ultimately, a catastrophic decline in cellular ATP levels. This comprehensive understanding of the bioenergetic effects of **CHS-828** is crucial for the rational design of combination therapies and for identifying patient populations most likely to respond to this class of anticancer agents. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate metabolic consequences of NAMPT inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Anticancer agent CHS-828 inhibits cellular synthesis of NAD PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 4. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]



- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Metabolic effects of the cytotoxic guanidino-containing drug CHS 828 in human U-937 lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Early stimulation of acidification rate by novel cytotoxic pyridyl cyanoguanidines in human tumor cells: comparison with m-iodobenzylguanidine PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Inhibition of Nicotinamide Phosphoribosyltransferase: CELLULAR BIOENERGETICS REVEALS A MITOCHONDRIAL INSENSITIVE NAD POOL PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CHS-828: A Technical Guide to its Effects on Cellular Bioenergetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668923#chs-828-effects-on-cellular-bioenergetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com